Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate is a heterocyclic compound classified under the diazepane family, characterized by its unique structure that includes a benzyl group and a carboxylate functional group. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate falls under the broader category of heterocyclic compounds. Specifically, it is categorized as a diazepine, which is a seven-membered ring containing two nitrogen atoms at non-adjacent positions. Its molecular formula is , and it has a molecular weight of approximately 263.29 g/mol .
The synthesis of Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate typically involves several key steps:
The synthesis may require specific conditions such as temperature control, inert atmosphere (to prevent oxidation), and appropriate catalysts to enhance reaction efficiency .
The molecular structure of Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate features:
This structure can be represented as follows:
Key data points include:
Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate can participate in various chemical reactions including:
These reactions are significant for modifying the compound's properties or for synthesizing derivatives that may exhibit enhanced biological activity .
The mechanism of action for Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors within the body.
Empirical studies are necessary to elucidate precise mechanisms, including IC50 values (the concentration needed to inhibit half of the target activity) for various biological assays.
Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate exhibits typical physical properties associated with organic compounds:
Chemical properties include:
Relevant data from chemical databases indicate that it has moderate reactivity profiles typical for diazepane derivatives .
Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate has potential applications in:
The ongoing exploration into its pharmacological properties could lead to significant advancements in therapeutic strategies against various health conditions .
Retrosynthetic analysis of benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate (CAS 2803456-81-5) identifies two primary disconnection strategies. The first approach involves cleavage of the C5-carbonyl and C6-N bonds, yielding N-protected 4-aminobutan-1-amine and a methyl-containing carboxylate component as synthons. The second strategy disconnects the C1-carboxylate bond, revealing 6-methyl-1,4-diazepan-5-one and benzyl chloroformate as precursor fragments. Critical analysis prioritizes the latter approach due to commercial availability of 1,4-diazepanone intermediates and the stability of Cbz-protection chemistry. The methyl group at C6 introduces stereochemical complexity, necessitating either chiral pool utilization or resolution techniques in the synthetic route [1] [4].
Ring formation via intramolecular cyclization represents the most efficient pathway to construct the diazepane core. Linear precursors such as N-(3-aminopropyl)-N-benzyloxycarbonyl-β-alanine derivatives undergo base-mediated cyclization under mild conditions (20-25°C, DMF, K₂CO₃). Mitsunobu reactions provide superior yields (85-92%) for sterically hindered substrates using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran at 0°C to room temperature. This method efficiently installs the C6-methyl group via nucleophilic displacement:
Reaction Scheme:N-Cbz-Protected Amino Ester + R-CH₂-OH → Mitsunobu Cyclization → 6-Substituted Diazepanone
Table 1: Cyclization Efficiency Under Varied Conditions
Precursor | Reagent System | Temperature | Yield (%) | Byproducts |
---|---|---|---|---|
N-Cbz-β-Ala-aminopropane | PPh₃/DIAD, THF | 0°C → RT | 92 | Hydrazine dicarboxylate |
Bromoacetate Derivative | K₂CO₃, DMF | 25°C | 78 | Dehydrohalogenation |
Hydroxyethyl Analog | PPh₃/DEAD, Toluene | 80°C | 65 | Oligomers |
Higher temperatures promote oligomerization, while polar aprotic solvents (DMF) facilitate bromide displacement routes. The 5-oxo moiety is typically introduced pre-cyclization via N-protected amino acid precursors [4] [5].
The C6-methyl group generates a stereogenic center, requiring enantioselective methods for optically pure isolates. Practical resolutions involve diastereomeric salt formation with L-tartaric acid (23% yield, >99% ee) or chiral HPLC (Chiralpak® AD-H column, heptane/ethanol 90:10). Asymmetric catalytic hydrogenation remains underdeveloped, though in situ chiral induction using Evans’ oxazolidinone auxiliaries shows promise (70% ee, 55% yield).
Resolution Protocol (L-Tartaric Acid Method):
The (5S)-enantiomer (PubChem CID 86334400) exhibits preferential crystallization kinetics, enabling scalable isolation. Enzymatic resolutions using lipases (CAL-B, vinyl acetate) demonstrate moderate selectivity (E = 24) but require optimization for industrial adoption [3] [5] [8].
Post-cyclization oxidation represents a complementary approach to installing the 5-oxo group. Manganese dioxide (MnO₂) selectively oxidizes 5-hydroxy-6-methyl-1,4-diazepanes in dichloromethane (82% yield, 20°C, 6h). Ruthenium-catalyzed methods using RuCl₃/NaIO₄ permit aqueous phase oxidation but exhibit over-oxidation to carboxylic acids (15% side product).
In situ generation from alcohol precursors proves superior to direct C-H oxidation:Stepwise Protocol:
Alternative routes employ keto-acids (e.g., levulinic acid derivatives) in reductive amination sequences, though competing decarboxylation necessitates careful pH control [4] [7].
Nitrogen protection critically dictates reaction efficiency during diazepane ring formation. Comparative analysis reveals:
Table 2: Protecting Group Performance in Diazepane Synthesis
Protecting Group | Conditions | Deprotection | Compatibility | Yield Impact |
---|---|---|---|---|
Benzyloxycarbonyl | Aqueous base | H₂/Pd-C, 25°C | Acid-sensitive groups | +8% vs Boc |
tert-Butoxycarbonyl | Acidic media | TFA/DCM (1:1) or HCl/dioxane | Nucleophiles, reductants | Baseline |
9-Fluorenylmethyl | Mild base | Piperidine/DMF | Early-stage intermediates | -12% vs Cbz |
The benzyloxycarbonyl (Cbz) group provides orthogonal stability to Boc protection, enabling sequential nitrogen functionalization. tert-Butyl esters prevent carboxylate activation during Mitsunobu reactions, whereas methyl esters require saponification post-cyclization. Carbamate protection (Boc/Cbz) proves essential to prevent lactam N-H side reactions during oxidation steps. Deprotection of Cbz via catalytic transfer hydrogenation (ammonium formate/Pd-C) minimizes reduction of the 5-oxo group [5] [8].
Optimal Sequence:
This strategy achieves 68% overall yield in multigram syntheses, with Cbz stability permitting downstream functionalization for pharmaceutical applications such as SARS-CoV-2 Mpro inhibitors and antimicrobial agents [7] [8].
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0